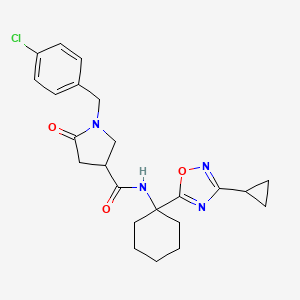![molecular formula C12H12N2O3 B2402568 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001519-22-7](/img/structure/B2402568.png)
1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a carboxylic acid group. Additionally, it has a 2-methylphenoxy group attached to the pyrazole ring .
Applications De Recherche Scientifique
Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications
Synthesis and Applications : Pyrazole carboxylic acid derivatives are significant due to their extensive biological activities, including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are crucial scaffolds in heterocyclic compounds, showcasing a wide range of synthetic applicability and biological activity. The synthesis methods and biological applications of these derivatives are well-documented, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).
Knoevenagel Condensation in Drug Discovery
Knoevenagel Condensation Products and Anticancer Agents : The Knoevenagel condensation reaction is pivotal in generating α, β‐unsaturated ketones/carboxylic acids and plays a significant role in multicomponent reactions. This reaction has been instrumental in the development of biologically fascinating molecules, particularly in cancer research. It offers a plethora of compounds with remarkable anticancer activity, targeting various cancer-related proteins and pathways. The review also highlights the structure-activity relationships, mode of action, and docking studies, providing insights into the interaction with target proteins (Tokala, Bora, & Shankaraiah, 2022).
Pyrazoline: A Privileged Scaffold in Heterocyclic Synthesis
Reactivity and Applications of Pyrazoline Derivatives : The unique reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) derivatives renders them invaluable as building blocks for synthesizing various heterocyclic compounds. The review encapsulates the preparation, reactivity, and applications of DCNP in heterocyclic and dyes synthesis. The unique reactivity of DCNP offers novel and mild reaction conditions, paving the way for the generation of versatile cynomethylene dyes and a wide range of heterocyclic compounds (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
1-[(2-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-4-2-3-5-11(9)17-8-14-7-6-10(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUXYMCOMNLXBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCN2C=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)



![Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2402495.png)
![4-butoxy-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2402497.png)
![(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol](/img/structure/B2402500.png)
![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)